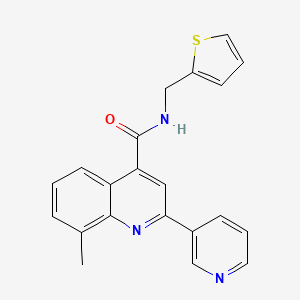

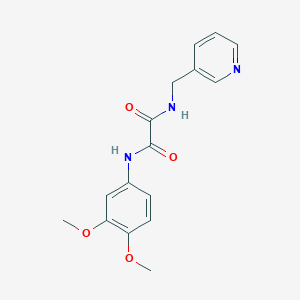

![molecular formula C36H57NO2 B4626704 4,4'-[环己亚氨基)双(亚甲基)]双(2,6-二叔丁基苯酚) CAS No. 2301-85-1](/img/structure/B4626704.png)

4,4'-[环己亚氨基)双(亚甲基)]双(2,6-二叔丁基苯酚)

描述

Synthesis Analysis

The synthesis of compounds related to 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol) often involves Schiff-base condensation reactions. A study highlights the preparation of a macrocyclic compound involving Schiff-base condensation of 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol] with ethanolic solutions, leading to a crystalline solid of yellow color (Mdad & Ussain, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through techniques like X-ray crystallography, showing that these compounds can crystallize in various space groups with detailed unit cell dimensions. For instance, a macrocyclic ligand based on similar phenolic structures crystallized in the monoclinic space group P 2(1)/c, providing insights into the spatial arrangement of such molecules (Mdad & Ussain, 2014).

Chemical Reactions and Properties

The antioxidative properties of related bisphenol compounds have been the subject of research, demonstrating their capability to interact with various radicals and undergo transformations that highlight their antioxidative activity. This is particularly noted in the inhibited oxidation of tetralin and isotactic polypropylene, showing the compound's utility in enhancing oxidative stability (Zikmund et al., 1972).

Physical Properties Analysis

The introduction of tert-butyl groups into related polyimides results in materials with low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, indicating the influence of structural modifications on the physical properties of these materials (Chern & Tsai, 2008).

Chemical Properties Analysis

The chemical properties of related compounds can vary significantly with their structural makeup. For example, the antioxidant 2,4-di-tert-butyl-6-cycloheximide phenol, synthesized from cyclohexylamine, shows improved aging resistance and thermal stability in natural rubber applications, demonstrating the diverse chemical functionalities of these compounds (Chenxin Ju, 2014).

科学研究应用

抗氧化性能和转化

- Zikmund 等人 (1972) 的一项研究探索了相关化合物 2,2'-亚甲基双(4-甲基-6-叔丁基苯酚) 在四氢萘和等规聚丙烯的抑制氧化过程中的抗氧化性能和转化。该研究确定了氧化过程中形成的化合物并证实了它们的抗氧化活性,为包括 4,4'-[环己亚氨基)双(亚甲基)]双(2,6-二叔丁基苯酚) 在内的类似化合物如何在各种应用中作为抗氧化剂提供见解 (Zikmund, Taimr, Čoupek, & Pospíšil, 1972).

催化应用

- Qian、Dawe 和 Kozak (2011) 讨论了铁 (III) 胺双(酚盐) 配合物对芳基格氏试剂的催化烷基化,重点介绍了这些配合物在促进 C-C 交叉偶联反应中的潜力。这项研究表明,源自 4,4'-[环己亚氨基)双(亚甲基)]双(2,6-二叔丁基苯酚) 等化合物的配合物可以作为有机合成中的高效催化剂 (Qian, Dawe, & Kozak, 2011).

聚合物化学

- Chern 和 Tsai (2008) 对源自非对称双(氨基苯氧基)取代化合物(包括具有二叔丁基基团的化合物)的新型聚酰亚胺的研究表明,此类结构对于生产具有低介电常数、优异溶解性和高热稳定性的材料至关重要。这些发现强调了在开发高级聚合物材料中使用 4,4'-[环己亚氨基)双(亚甲基)]双(2,6-二叔丁基苯酚) 的潜力 (Chern & Tsai, 2008).

共聚催化剂

- Devaine-Pressing、Dawe 和 Kozak (2015) 强调了铬 (III) 氨基双(酚盐) 配合物在环己烯氧化物和二氧化碳共聚中的作用,证明了此类配合物在生产聚碳酸酯中的效用。这项研究指出了相关化合物在环保聚合物生产工艺中的潜在应用 (Devaine-Pressing, Dawe, & Kozak, 2015).

属性

IUPAC Name |

2,6-ditert-butyl-4-[[cyclohexyl-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]amino]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H57NO2/c1-33(2,3)27-18-24(19-28(31(27)38)34(4,5)6)22-37(26-16-14-13-15-17-26)23-25-20-29(35(7,8)9)32(39)30(21-25)36(10,11)12/h18-21,26,38-39H,13-17,22-23H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINYVFNOQBOOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H57NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-DI-Tert-butyl-4-({cyclohexyl[(3,5-DI-tert-butyl-4-hydroxyphenyl)methyl]amino}methyl)phenol | |

CAS RN |

2301-85-1 | |

| Record name | Phenol, 4,4′-[(cyclohexylimino)bis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2301-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)

![2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)

![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)

![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)